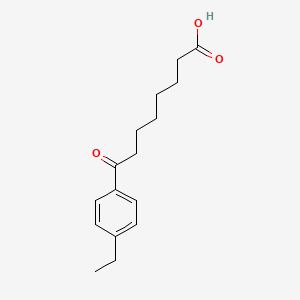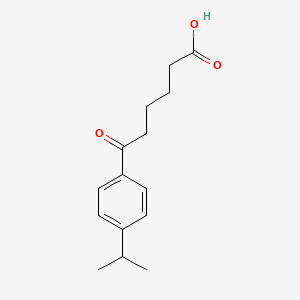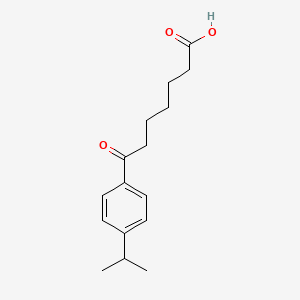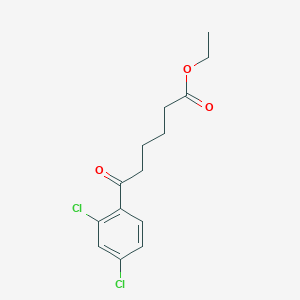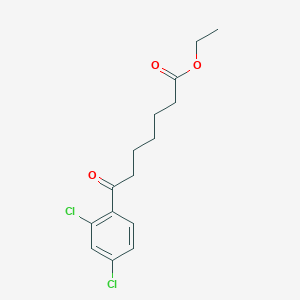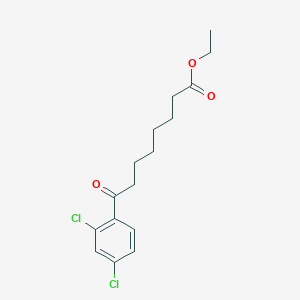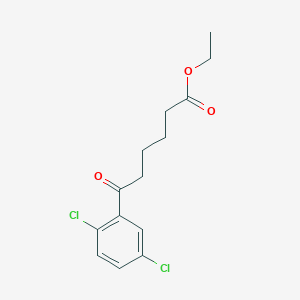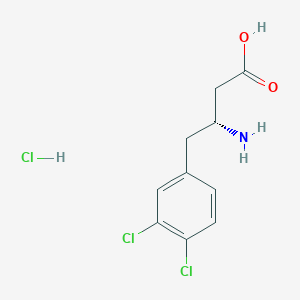
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Engineering and Structural Analysis
(R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride, related to baclofen, has been studied for its properties in crystal engineering. Research has focused on the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between baclofen and various acids. These studies provide insights into the conformation and protonation properties of the baclofen moiety, with Hirshfeld surface analysis used to analyze specific intermolecular interactions in the structures (Báthori & Kilinkissa, 2015).
Synthesis and Structure Analysis
The synthesis and structural analysis of derivatives of this compound have been a significant area of research. Studies include the synthesis of 3,4-disubstituted 4-aminobutanoic acids and analysis of their structural properties using techniques like molecular docking, vibrational, structural, electronic, and optical studies. These investigations are critical in understanding the reactivity and biological activities of these compounds (Vasil'eva et al., 2016).
Application in Pharmacophore Development
Another application of this compound is in the development of pharmacophores, which are parts of a molecule responsible for its biological activity. Research has been conducted on the absolute configuration of analogues of this compound, providing essential information for determining the steric features of arpromidine-type histamine H2 receptor agonists (Zabel et al., 2000).
Nonlinear Optical Materials Research
The compound has also been studied for its potential in nonlinear optical materials. Theoretical studies on the dipole moment and hyperpolarizabilities of the compound indicate its suitability as a candidate for nonlinear optical materials, which are important in photonic and optoelectronic applications (Vanasundari et al., 2018).
Therapeutic Compound Synthesis
Research on the synthesis of both enantiomers of baclofen, closely related to this compound, has been carried out. This involves using chiral auxiliaries for esterification and subsequent hydrolysis, yielding enantiopure compounds. These studies are vital for developing therapeutic compounds (Camps et al., 2004).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorophenylacetic acid", "L-alanine", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "1. Conversion of 3,4-dichlorophenylacetic acid to 3,4-dichlorophenylacetyl chloride using thionyl chloride.", "2. Reaction of L-alanine with 3,4-dichlorophenylacetyl chloride in the presence of sodium hydroxide to form (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid.", "3. Conversion of (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid to its hydrochloride salt using hydrochloric acid.", "4. Recrystallization of the hydrochloride salt from a mixture of diethyl ether, ethanol, and water to obtain the pure compound." ] } | |
Número CAS |
269396-55-6 |
Fórmula molecular |
C10H11Cl2NO2 |
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-(3,4-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 |
Clave InChI |
MVUQWYZNNRALPX-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@H](CC(=O)O)N)Cl)Cl |
SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



